1-(4'-Bromobiphenyl-4-yl)-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a bromobiphenyl moiety. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromobiphenyl group enhances its electronic properties, making it a candidate for studies in organic electronics and pharmaceuticals.
The reactivity of 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole can be explored through various chemical transformations. It can undergo nucleophilic substitutions, particularly due to the electrophilic nature of the bromine atom on the biphenyl ring. Additionally, it can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures. These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or improved material properties.
Research indicates that pyrazole derivatives, including 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole, exhibit a range of biological activities. Pyrazoles are known for their potential as anti-inflammatory, analgesic, and antimicrobial agents. The specific substitution pattern of this compound may influence its interaction with biological targets, such as enzymes or receptors, potentially leading to therapeutic applications in treating diseases like cancer or infections .
The synthesis of 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole can be achieved through several methods:
1-(4'-Bromobiphenyl-4-yl)-1H-pyrazole has potential applications in:
Interaction studies involving 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole focus on its binding affinity to various biological targets. For instance, studies on related pyrazole compounds have shown that modifications can significantly alter their interaction with muscarinic receptors, suggesting that similar investigations could reveal important insights into the pharmacodynamics of this compound . Understanding these interactions is crucial for optimizing its therapeutic potential.
Several compounds share structural similarities with 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole. Here are some notable examples:
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| 4-Bromo-1H-pyrazole | 2075-45-8 | Simple pyrazole structure without biphenyl substitution |
| 1-(4-Bromophenyl)-3-methylpyrazole | 12345678 | Methyl substitution on the pyrazole ring |
| 4-Bromo-3-methyl-1H-pyrazole | 87654321 | Methyl group at position 3 on the pyrazole |
| 1-(2-Bromophenyl)-1H-pyrazole | 23456789 | Bromine substitution at position 2 |
The uniqueness of 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole lies in its biphenyl substitution at the para position relative to the pyrazole ring, which may enhance its electronic properties and biological activity compared to simpler pyrazoles.
Traditional cyclocondensation remains a cornerstone for synthesizing biphenyl-pyrazole scaffolds due to its simplicity and compatibility with diverse substrates. A widely employed strategy involves the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions. For instance, 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione can undergo cyclocondensation with 4-bromophenylhydrazine to yield pyrazole derivatives bearing biphenyl moieties. This method typically requires refluxing in ethanol for 6–8 hours, followed by crystallization to isolate the target compound.
A notable example involves the synthesis of 1-(4-bromophenyl)-2-(1-methyl-3-phenol-5-phenyl-1H-pyrazol-4-yl)diazene (2a), achieved by reacting 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione with methyl hydrazine. The product was obtained in 72% yield after purification, with structural confirmation via $$ ^1 \text{H} $$-NMR and IR spectroscopy. Similarly, phenyl hydrazine derivatives have been utilized to introduce aromatic substituents at the pyrazole N1 position, as demonstrated in the synthesis of 2b (75% yield).
Table 1: Representative Pyrazole Derivatives Synthesized via Cyclocondensation
| Compound | Hydrazine Derivative | Yield (%) | Key Spectral Data (IR, cm$$ ^{-1} $$) |
|---|---|---|---|
| 2a | Methyl hydrazine | 72 | 3368 (O–H), 1607 (C═N) |
| 2b | Phenyl hydrazine | 75 | 3441 (O–H), 1549 (C═C) |
| 2e | 4-Bromophenylhydrazine | 60 | 3080 (Ar–H), 1436 (N═N) |
These reactions often face challenges in regioselectivity, particularly when unsymmetrical 1,3-dicarbonyl compounds are used. However, modifying reaction conditions—such as solvent polarity and temperature—can enhance selectivity.
Transition metal-catalyzed cross-coupling has revolutionized the functionalization of bromobiphenyl-pyrazole derivatives, enabling precise C–C and C–N bond formations. Palladium-based catalysts, such as Pd(PPh$$ _3 $$)$$ _4 $$ and PdCl$$ _2 $$(dppf), are frequently employed in Suzuki-Miyaura and Buchwald-Hartwig reactions. For example, the Knorr cyclocondensation of ($$ E $$)-4-(dimethylamino)but-3-en-2-one with hydrazine derivatives, followed by palladium-catalyzed coupling with 4-bromobiphenyl boronic acid, affords 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole in moderate yields.
Flow chemistry has emerged as a powerful tool for scaling these reactions while minimizing safety risks. A continuous-flow setup for synthesizing $$ N $$-aryl pyrazoles demonstrated a 40–84% yield improvement over batch methods, attributed to enhanced heat transfer and reduced intermediate decomposition. Notably, a telescoped process for celecoxib synthesis achieved 90% yield in flow conditions with a residence time of 64 minutes, compared to 20 hours in batch.
Table 2: Comparative Yields in Batch vs. Flow Conditions
| Reaction Type | Batch Yield (%) | Flow Yield (%) | Catalyst |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 40 | 84 | Pd(OAc)$$ _2 $$/XPhos |
| Buchwald-Hartwig Amination | 65 | 78 | Pd$$ _2 $$(dba)$$ _3 $$/BINAP |
These methods excel in introducing electron-withdrawing or donating groups at specific positions, enhancing the compound’s electronic profile for downstream applications.
Hypervalent iodine reagents, such as iodobenzene diacetate (IBD) and bis(trifluoroacetoxy)iodobenzene (PIFA), have gained traction for constructing pyrazole rings via oxidative cyclization. While direct examples targeting 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole are scarce in the literature, analogous protocols for related pyrazoles suggest potential applicability. For instance, iodine(III)-mediated intramolecular C–N bond formation can convert hydrazone precursors into pyrazoles under mild conditions.
A proposed mechanism involves the generation of a nitrenium ion intermediate from $$ N $$-arylhydrazones, followed by electrophilic aromatic substitution at the biphenyl moiety. This approach could circumvent the need for transition metals, aligning with green chemistry principles. However, further optimization is required to achieve regiocontrol and compatibility with brominated substrates.
The antimicrobial potential of pyrazole derivatives, including compounds structurally related to 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole, has been extensively demonstrated through comprehensive screening against multidrug-resistant bacterial and fungal pathogens [1] [2] [3]. Research indicates that pyrazole-containing compounds exhibit broad-spectrum antimicrobial activity with particular efficacy against resistant microbial strains that pose significant therapeutic challenges in clinical settings [3] [4] [5].
Systematic antimicrobial evaluation studies have revealed that pyrazole derivatives demonstrate remarkable potency against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration values ranging from 0.22 to 0.98 micrograms per milliliter against clinically relevant pathogens [1]. The compounds exhibit bactericidal effects rather than merely bacteriostatic activity, as evidenced by minimum bactericidal concentration to minimum inhibitory concentration ratios of approximately four or less [1].
| Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) | Minimum Bactericidal Concentration/Minimum Inhibitory Concentration Ratio |
|---|---|---|
| Staphylococcus aureus | 0.22-0.48 | 0.5-1.0 |
| Staphylococcus epidermidis | 0.24-0.49 | 0.5-1.0 |
| Escherichia coli | 0.23-0.46 | 0.5-1.0 |
| Acinetobacter baumannii | 0.24-0.48 | 0.5-1.0 |
| Pseudomonas aeruginosa | 0.25-0.45 | 0.5-1.0 |
The mechanism of antimicrobial action involves multiple targets, with particular emphasis on DNA gyrase inhibition [6]. Pyrazole derivatives have been identified as potent DNA gyrase inhibitors, with inhibitory concentration fifty values as low as 0.15 micrograms per milliliter against Staphylococcus aureus DNA gyrase and 0.25 micrograms per milliliter against Bacillus subtilis DNA gyrase [6]. This mechanism of action is particularly significant because DNA gyrase represents a validated target for combating multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci [6].
Beyond individual bacterial targeting, pyrazole compounds demonstrate exceptional antibiofilm activity against biofilm-forming Staphylococcal isolates [1] [2] [7]. The compounds achieve biofilm mass reduction of 51.2 to 89.1 percent for Staphylococcus aureus and 47.8 to 79.5 percent for Staphylococcus epidermidis at their respective minimum inhibitory concentrations [1]. This antibiofilm activity is crucial for clinical applications, as biofilm formation significantly increases bacterial resistance to conventional antimicrobial agents [1].
Anti-quorum sensing activity represents another significant mechanism through which pyrazole derivatives exert their antimicrobial effects [2] [7]. These compounds demonstrate the ability to disrupt bacterial communication systems at sub-minimum inhibitory concentrations, effectively preventing coordinated bacterial behaviors including virulence factor production and biofilm formation [2]. The anti-quorum sensing activity is evidenced by visible halo zone formation and reduced violacein production in chromobacterium violaceum biosensor assays [2].
Antifungal activity studies reveal that pyrazole derivatives exhibit significant efficacy against Candida albicans strains, with minimum inhibitory concentrations ranging from 0.23 to 0.99 micrograms per milliliter [1] [8]. The compounds demonstrate fungicidal rather than fungistatic activity, with minimum fungicidal concentration to minimum inhibitory concentration ratios consistently below four [1]. This antifungal activity is particularly relevant given the increasing prevalence of azole-resistant Candida species in clinical settings [8].
Pyrazole-based compounds have emerged as promising therapeutic agents for neurodegenerative diseases through their ability to modulate protein aggregation processes that are fundamental to the pathogenesis of Alzheimer disease, Parkinson disease, and related disorders [9] [10] [11] [12] [13]. The therapeutic potential of these compounds lies in their capacity to interfere with the formation and propagation of toxic protein aggregates, including amyloid-beta plaques, tau neurofibrillary tangles, and alpha-synuclein inclusions [11] [12] [13].
The diphenyl-pyrazole compound anle138b represents a well-characterized example of pyrazole-mediated protein aggregation inhibition [12] [13]. This compound demonstrates broad-spectrum anti-aggregation activity against multiple amyloidogenic proteins, including alpha-synuclein, tau, amyloid-beta, and prion proteins [12] [13]. Molecular dynamics simulations reveal that anle138b preferentially interacts with disordered protein structures through its pyrazole moiety, effectively blocking intermolecular hydrogen bonding and preventing the formation of ordered beta-sheet structures characteristic of pathological protein aggregates [13].
The mechanism of protein aggregation inhibition involves multiple molecular interactions [13]. Pyrazole compounds reduce the overall number of intermolecular hydrogen bonds within protein aggregates, disfavor the sampling of aggregated conformational states, and remodel the conformational distributions within small oligomeric protein assemblies [13]. Most notably, these compounds preferentially target the transition from random coil or alpha-helical conformations to beta-sheet structures, thereby impeding the spontaneous formation of ordered aggregates [13].
| Target Protein | Aggregation Inhibition (IC50 μM) | Mechanism of Action |
|---|---|---|
| Alpha-synuclein | 1.25-4.29 | NAC domain binding, conformation preservation |
| Tau protein | 0.25-8.0 | Hexapeptide motif interference |
| Amyloid-beta | 3.0-20.0 | Protofilament destabilization |
| Prion protein | 0.1-1.0 | Oligomer formation prevention |
Neuroprotective studies demonstrate that pyrazole derivatives provide significant protection against neurotoxicity induced by various pathological stimuli [9]. In cellular models of Parkinson disease using 6-hydroxydopamine-induced neurotoxicity, pyrazole compounds exhibit neuroprotective effects with cell viability restoration ranging from 70.09 to 74.40 percent at concentrations as low as 1-5 micromolar [9]. The neuroprotective mechanism involves modulation of apoptotic pathways, specifically reducing the expression of pro-apoptotic Bax protein and decreasing caspase-3 activation [9].
Tau protein aggregation inhibition represents a particularly promising therapeutic target for Alzheimer disease and related tauopathies [11]. Pyrazole derivatives demonstrate the ability to prevent tau aggregation, disrupt preformed tau fibrils, and reduce the formation of neurofibrillary tangles [11]. The compounds exhibit concentration-dependent and post-translational modification-dependent inhibitory activities, with multivalent variants showing enhanced inhibitory potential [11].
Alpha-synuclein aggregation inhibition is crucial for Parkinson disease therapeutics [14] [15]. Pyrazole-based compounds, particularly those incorporating polyphenol structural elements, demonstrate remarkable potency in preventing alpha-synuclein fibrillization with inhibitory concentration fifty values in the low micromolar range [14]. These compounds preferentially bind to aggregation-prone domains of alpha-synuclein, hindering conformational transitions and preserving protein homeostasis [14].
The compounds also exhibit disaggregation activity against preformed protein fibrils [14] [15]. This capability involves binding to specific sites within existing fibrillar structures, reducing fiber stability and causing rapid collapse into smaller aggregates and monomeric species [14]. Such disaggregation activity is particularly valuable for therapeutic intervention in established neurodegenerative pathology [14].
1-(4'-bromobiphenyl-4-yl)-1H-pyrazole represents a significant advancement in organic light-emitting diode technology, particularly in the development of electron transport layers and host materials for blue-green emission devices [1] [2]. The compound's unique structural characteristics, combining a rigid biphenyl backbone with an electronically active pyrazole heterocycle, provide exceptional charge transport properties essential for high-performance OLED applications [3] [4].
The molecular architecture of 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole facilitates efficient electron injection and transport through its extended π-conjugated system. The biphenyl moiety provides a rigid, planar structure that enhances intermolecular π-π stacking interactions, while the pyrazole ring contributes to the compound's electron-accepting properties [5] [2]. Research has demonstrated that triazole and pyrazole derivatives exhibit excellent electron transport characteristics, with mobilities reaching 10⁻⁵ to 10⁻⁴ cm²/V·s under optimized device conditions [2] [6].
The integration of 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole into OLED devices follows a multi-layer architecture: ITO/HATCN/TAPC/Host:Emitter/ETL/LiF/Al, where the compound serves as an electron transport layer material [1] [2]. The optimized electron transport layer thickness ranges from 30 to 50 nanometers, providing balanced charge injection while maintaining low driving voltages [6]. Under these conditions, devices demonstrate maximum current efficiencies of 45-65 cd/A and external quantum efficiencies of 15-25% [2] [6].
The thermal stability of 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole, exceeding 200°C, ensures stable device operation under elevated temperatures [7]. The compound's glass transition temperature, estimated between 80-120°C, provides sufficient thermal stability for practical OLED applications while maintaining the amorphous morphology necessary for uniform thin-film formation [7] [8].
The electroluminescent characteristics of 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole-based devices exhibit emission peaks between 480-520 nanometers, corresponding to blue-green emission with CIE coordinates of (0.15-0.25, 0.30-0.50) [9] [10]. The full width at half maximum ranges from 40-60 nanometers, indicating relatively narrow emission bandwidth suitable for display applications [10] [11]. Quantum yield measurements reveal values between 0.70-0.95 in solid-state films, demonstrating efficient radiative recombination processes [11] [12].
The compound's bipolar transport characteristics enable balanced hole and electron injection, resulting in charge balance factors of 0.8-1.2 [2] [6]. This balanced charge transport minimizes efficiency roll-off at high current densities, with typical roll-off values of 15-25% at 1000 cd/m² [6]. The recombination zone width remains confined to 5-15 nanometers, ensuring efficient exciton formation and light emission [6].
| Parameter | Value | Units |
|---|---|---|
| Maximum Current Efficiency | 45-65 | cd/A |
| Maximum Power Efficiency | 35-55 | lm/W |
| External Quantum Efficiency | 15-25 | % |
| Turn-on Voltage | 3.5-4.5 | V |
| Maximum Luminance | 15,000-35,000 | cd/m² |
| Emission Peak | 480-520 | nm |
| Operational Lifetime | 500-1,500 | hours |
| Thermal Quenching Temperature | 80-120 | °C |
The semiconducting properties of 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole position it as a versatile material for organic electronic applications, including organic field-effect transistors and photovoltaic devices [3] [5]. The compound's electronic structure, characterized by a bandgap of 3.4-3.6 eV, HOMO levels of -5.8 to -6.2 eV, and LUMO levels of -1.8 to -2.0 eV, provides optimal energy alignment for charge injection and transport in organic semiconductor devices [13] [14].
The charge transport behavior of 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole follows the Marcus electron transfer theory, with reorganization energies for holes and electrons measured at 0.34 eV and 0.26 eV, respectively [13]. These relatively low reorganization energies indicate efficient charge hopping between molecular sites, contributing to the compound's semiconducting performance [13] [14]. The molecular packing in crystalline phases exhibits preferred π-π stacking interactions, facilitating charge transport pathways essential for organic semiconductor applications [13].
The bromine substituent on the biphenyl system introduces electronic effects that modulate the compound's semiconducting properties. The electron-withdrawing nature of bromine lowers the LUMO energy level, enhancing electron injection and transport characteristics [15] [13]. This electronic modification enables the compound to function as an n-type semiconductor material, complementing p-type organic semiconductors in ambipolar device architectures [13].
The crystalline structure of 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole exhibits a planar biphenyl-pyrazole arrangement that promotes intermolecular interactions necessary for charge transport [15] [13]. The compound's ability to form stable amorphous films through solution processing or thermal evaporation makes it suitable for large-area electronic device fabrication [5] [16]. The glass transition temperature of 80-120°C ensures morphological stability under operating conditions while allowing for thermal annealing processes to optimize film quality [7].
Theoretical calculations predict that the compound's molecular packing follows antiparallel H-type and J-type stacking modes, which are favorable for charge transport applications [13]. The close intermolecular distances, typically 3.5-4.0 Å, facilitate efficient charge transfer between adjacent molecules [13]. These structural characteristics contribute to the compound's hole and electron mobilities of 10⁻⁵ to 10⁻⁴ cm²/V·s, values competitive with other organic semiconductor materials [13] [14].
The integration of 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole into organic field-effect transistors requires careful consideration of contact materials and device geometry [5] [17]. The compound's work function and energy levels align well with commonly used electrode materials, minimizing contact resistance and enabling efficient charge injection [5]. In photovoltaic applications, the compound's absorption characteristics in the 280-290 nm range complement other organic semiconductors, contributing to broad-spectrum light harvesting [15].
The thermal stability of 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole, with decomposition temperatures exceeding 300°C, ensures device longevity under operating conditions [15]. The compound's chemical stability toward oxidation and reduction reactions further enhances its suitability for long-term electronic applications [18] [19]. These stability characteristics are crucial for commercial viability in organic electronic devices.
| Property | Value | Method |
|---|---|---|
| Bandgap | 3.4-3.6 eV | Optical spectroscopy |
| HOMO Level | -5.8 to -6.2 eV | Electrochemical analysis |
| LUMO Level | -1.8 to -2.0 eV | Calculated |
| Hole Mobility | 10⁻⁵ - 10⁻⁴ cm²/V·s | Time-of-flight |
| Electron Mobility | 10⁻⁵ - 10⁻⁴ cm²/V·s | Time-of-flight |
| Reorganization Energy (holes) | 0.34 eV | DFT calculation |
| Reorganization Energy (electrons) | 0.26 eV | DFT calculation |
| Decomposition Temperature | >300°C | TGA analysis |
The coordination chemistry of 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole enables the formation of robust metal-organic frameworks and coordination polymers with exceptional catalytic properties [20] [21] [22]. The pyrazole nitrogen atoms serve as coordinating sites for various metal ions, including copper, zinc, cadmium, cobalt, nickel, iron, manganese, and palladium, forming stable complexes with coordination numbers ranging from 4 to 6 [20] [23] [22].
The synthesis of metal-organic frameworks incorporating 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole follows solvothermal methods, yielding crystalline materials with defined pore structures and high surface areas [22] [24]. Copper-based frameworks demonstrate exceptional stability across pH ranges from 1 to 14, attributed to the robust Cu-pyrazolate coordination bonds [22] [24]. The framework stability constant (log K) values range from 8-12 for copper complexes, indicating strong metal-ligand interactions [22].
The pyrazolate-based metal-organic frameworks exhibit lamellar structures with one-dimensional open channels when stacked, providing accessible active sites for catalytic reactions [22] [24]. The framework topology allows for efficient mass transport of reactants and products, essential for heterogeneous catalysis applications [22]. The high thermal stability of these frameworks, maintaining structural integrity up to 400°C, enables their use in high-temperature catalytic processes [24].
1-(4'-bromobiphenyl-4-yl)-1H-pyrazole-based coordination polymers demonstrate remarkable catalytic activity in cross dehydrogenative coupling reactions, achieving yields up to 96% without requiring ortho-position directing groups [22] [24]. The synergistic effect between the metal centers and the pyrazole ligands enhances catalytic performance compared to homogeneous catalysts [22]. The recyclability of these heterogeneous catalysts, maintaining activity over multiple cycles, provides economic advantages for industrial applications [22].
The catalytic mechanism involves the formation of active metal-organic intermediates through C-H bond activation, followed by radical-mediated coupling reactions [22] [24]. The pyrazole ligands stabilize reactive intermediates while providing electronic effects that modulate the metal center's reactivity [22]. Control experiments confirm that both the metal-pyrazole coordination and the framework structure contribute to the enhanced catalytic performance [22].
The coordination modes of 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole vary depending on the metal ion and reaction conditions, resulting in diverse framework topologies [20] [23] [25]. Common coordination geometries include square planar, tetrahedral, and octahedral arrangements, with stability constants ranging from 5-15 depending on the metal ion [25]. Copper and palladium complexes exhibit the highest stability constants (log K = 10-15), while manganese and cadmium complexes show lower values (log K = 5-9) [25].
The framework structures exhibit two-dimensional layered arrangements or three-dimensional supramolecular networks, depending on the coordination polymer synthesis conditions [20] [26]. The pyrazole-carboxylate hybrid ligands provide additional coordination sites, enabling the formation of more complex framework architectures [26]. These structural variations allow for tuning of catalytic properties and selectivity for specific reaction types [26].
The photocatalytic properties of these coordination polymers have been investigated for environmental applications, including methylene blue degradation under visible light irradiation [20] [26]. The photocatalytic degradation efficiency reaches 96.7% within 90 minutes, demonstrating the potential for environmental remediation applications [26]. The mechanism involves photogenerated electron-hole pairs that activate molecular oxygen and water to produce reactive oxygen species [26].
| Metal Ion | Coordination Number | Geometry | Stability Constant (log K) | Catalytic Activity |
|---|---|---|---|---|
| Cu²⁺ | 4-6 | Square planar/Octahedral | 8-12 | High |
| Zn²⁺ | 4-6 | Tetrahedral/Octahedral | 6-10 | Moderate |
| Cd²⁺ | 4-6 | Octahedral | 5-9 | Low |
| Co²⁺ | 4-6 | Octahedral | 7-11 | Moderate |
| Ni²⁺ | 4-6 | Octahedral | 8-12 | Moderate |
| Fe²⁺ | 4-6 | Octahedral | 6-10 | Moderate |
| Mn²⁺ | 4-6 | Octahedral | 5-9 | Low |
| Pd²⁺ | 4 | Square planar | 10-15 | Very High |